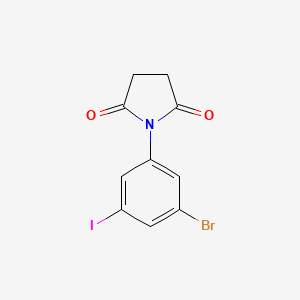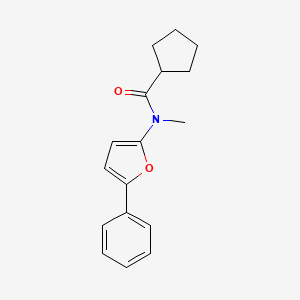![molecular formula C18H15NO3S B12893413 {5-[4-(Methylsulfanyl)phenyl]-2-phenyl-1,3-oxazol-4-yl}acetic acid CAS No. 106131-58-2](/img/structure/B12893413.png)
{5-[4-(Methylsulfanyl)phenyl]-2-phenyl-1,3-oxazol-4-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(4-(Methylthio)phenyl)-2-phenyloxazol-4-yl)acetic acid is a complex organic compound that features a unique combination of functional groups, including a methylthio group, a phenyl group, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-(Methylthio)phenyl)-2-phenyloxazol-4-yl)acetic acid typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction. The starting materials often include substituted benzaldehydes and amino acids, which undergo condensation and cyclization under acidic or basic conditions to form the oxazole ring. The methylthio group can be introduced through nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(4-(Methylthio)phenyl)-2-phenyloxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(5-(4-(Methylthio)phenyl)-2-phenyloxazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(5-(4-(Methylthio)phenyl)-2-phenyloxazol-4-yl)acetic acid involves its interaction with specific molecular targets. The oxazole ring and phenyl groups can interact with enzymes or receptors, potentially inhibiting or activating biochemical pathways. The methylthio group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic acids: Compounds like phenylacetic acid, which are used in various chemical and pharmaceutical applications.
Uniqueness
2-(5-(4-(Methylthio)phenyl)-2-phenyloxazol-4-yl)acetic acid is unique due to the presence of both the oxazole ring and the methylthio group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
106131-58-2 |
|---|---|
Fórmula molecular |
C18H15NO3S |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2-[5-(4-methylsulfanylphenyl)-2-phenyl-1,3-oxazol-4-yl]acetic acid |
InChI |
InChI=1S/C18H15NO3S/c1-23-14-9-7-12(8-10-14)17-15(11-16(20)21)19-18(22-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,21) |
Clave InChI |
BAMADJVXBMIHRT-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


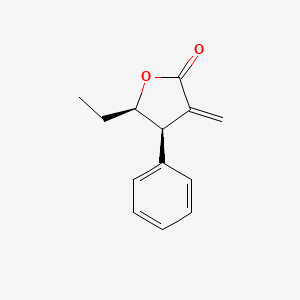
![2-(Aminomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12893341.png)
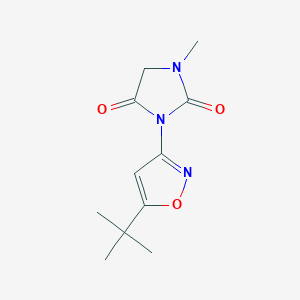

![4-[Bis(morpholin-4-yl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B12893353.png)

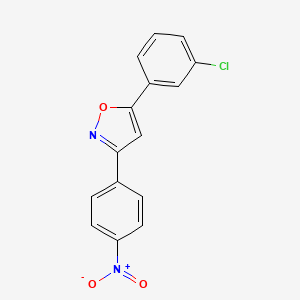

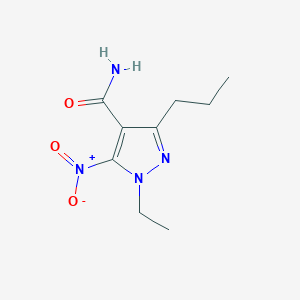
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-](/img/structure/B12893384.png)
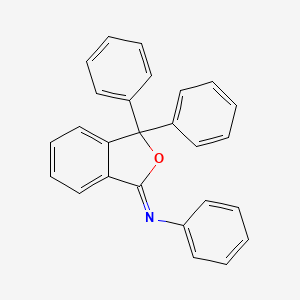
![Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12893402.png)
